molecular formula C5H11NO3S B3049566 d-methionine sulfoxide CAS No. 21056-56-4

d-methionine sulfoxide

Cat. No.: B3049566
CAS No.: 21056-56-4
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-CQIZIWTCSA-N
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Description

D-Methionine sulfoxide: is an oxidized form of the amino acid methionine. It is a naturally occurring compound formed post-translationally through the oxidation of methionine. This compound is significant in various biological processes, particularly in the context of oxidative stress and aging. Methionine sulfoxide exists in two diastereomeric forms: methionine-S-sulfoxide and methionine-R-sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Methionine sulfoxide can be synthesized through the oxidation of D-methionine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and hypochlorite (ClO⁻). The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of D-methionine in water or a suitable buffer. The reaction is monitored until the desired level of oxidation is achieved .

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and controlled addition of oxidizing agents ensures consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), hypochlorite (ClO⁻)

    Reduction: Methionine sulfoxide reductases (MsrA and MsrB), thioredoxin

Major Products Formed

    Oxidation: this compound

    Reduction: D-Methionine

Scientific Research Applications

Chemistry

In chemistry, D-methionine sulfoxide is used as a model compound to study oxidation-reduction reactions. It helps in understanding the mechanisms of oxidative stress and the role of antioxidants.

Biology

In biological research, this compound serves as a marker for oxidative stress. Its formation and reduction are studied to understand cellular responses to oxidative damage and the repair mechanisms involving methionine sulfoxide reductases .

Medicine

This compound is investigated for its role in aging and age-related diseases. Elevated levels of methionine sulfoxide in tissues are associated with oxidative damage and protein dysfunction, which are common in neurodegenerative diseases like Alzheimer’s .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other sulfur-containing compounds.

Mechanism of Action

D-Methionine sulfoxide exerts its effects primarily through its role in oxidative stress. The oxidation of methionine residues in proteins can lead to structural changes and loss of function. Methionine sulfoxide reductases (MsrA and MsrB) catalyze the reduction of methionine sulfoxide back to methionine, thus repairing the oxidized proteins and restoring their function . This reduction process involves the transfer of electrons from thioredoxin to the sulfoxide group.

Comparison with Similar Compounds

Similar Compounds

    Methionine sulfone: Another oxidized form of methionine, where the sulfur atom is further oxidized.

    Cysteine sulfoxide: An oxidized form of the amino acid cysteine.

Uniqueness

D-Methionine sulfoxide is unique due to its reversible oxidation-reduction cycle, which is crucial for protecting proteins from oxidative damage. Unlike methionine sulfone, which is not readily reduced back to methionine, this compound can be efficiently repaired by methionine sulfoxide reductases .

Properties

IUPAC Name

(2R)-2-amino-4-methylsulfinylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRNWWLZKMPFJ-CQIZIWTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276416
Record name d-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21056-56-4
Record name d-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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